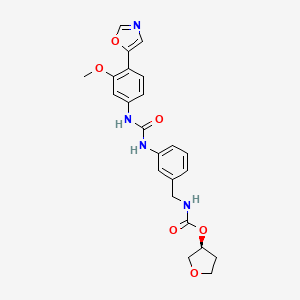
Merimepodib
Descripción general
Descripción
Merimepodib, también conocido como VX-497, es un potente inhibidor de la enzima inosina monofosfato deshidrogenasa. Esta enzima es crucial para la síntesis de bases nucleotídicas que contienen guanina, las cuales son esenciales para la síntesis de ADN y ARN. Al inhibir esta enzima, this compound exhibe propiedades antivirales e inmunosupresoras .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Merimepodib ejerce sus efectos al inhibir la inosina monofosfato deshidrogenasa, una enzima crucial para la síntesis de nucleótidos de guanina. Esta inhibición conduce a una disminución en la síntesis de ADN y ARN, suprimiendo así la replicación viral y modulando las respuestas inmunitarias. Los objetivos moleculares incluyen el sitio activo de la enzima, donde this compound se une y evita su función normal .
Análisis Bioquímico
Biochemical Properties
Merimepodib interacts with the enzyme IMPDH, which is required for the synthesis of guanine nucleotide bases . By inhibiting IMPDH, this compound reduces the intracellular concentration of guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis . This interaction is noncompetitive and results in the suppression of the proliferation of primary human, mouse, rat, and dog lymphocytes .
Cellular Effects
This compound has the potential to exert direct antiviral activity, as well as affect the immune response by acting on lymphocyte migration and proliferation . It has been demonstrated to suppress the replication of a variety of emerging RNA viruses . In the context of SARS-CoV-2, this compound has been shown to suppress viral replication in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of IMPDH, leading to a reduction in intracellular GTP . This reduction in GTP inhibits the synthesis of DNA and RNA, thereby suppressing the replication of viruses .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to suppress SARS-CoV-2 replication in a dose-dependent manner . Concentrations as low as 3.3 μM significantly reduced viral titers when cells were pretreated prior to infection .
Metabolic Pathways
This compound’s primary metabolic pathway involves the inhibition of IMPDH, an enzyme responsible for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in intracellular GTP, affecting DNA and RNA synthesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Merimepodib se sintetiza a través de un proceso de múltiples pasos que involucra la formación de intermediarios clave. La síntesis comienza con la preparación del anillo oxazol, seguido del acoplamiento de este anillo con un grupo fenilo sustituido.
Métodos de Producción Industrial
La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Merimepodib experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando potencialmente su actividad biológica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados pueden exhibir diferentes actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido micofenólico: Otro inhibidor de la inosina monofosfato deshidrogenasa con propiedades inmunosupresoras.
Ribavirina: Un antiviral de amplio espectro que también se dirige a la síntesis de nucleótidos.
Favipiravir: Un antiviral que inhibe la ARN polimerasa dependiente de ARN, afectando la replicación viral.
Singularidad de Merimepodib
This compound es único debido a su inhibición específica de la inosina monofosfato deshidrogenasa y su actividad antiviral de amplio espectro. A diferencia de otros inhibidores, this compound ha demostrado eficacia contra una amplia gama de virus y se ha estudiado en combinación con otros agentes antivirales para mejorar su potencial terapéutico .
Propiedades
IUPAC Name |
[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173639 | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198821-22-6 | |
| Record name | Merimepodib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merimepodib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERIMEPODIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


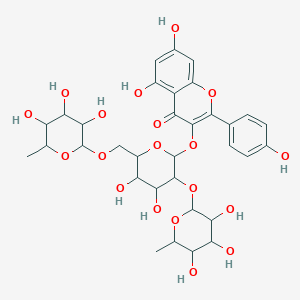
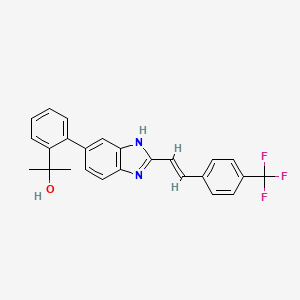
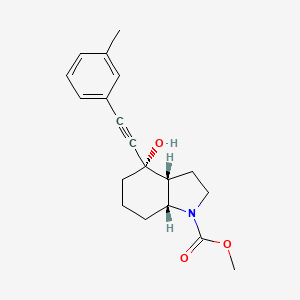
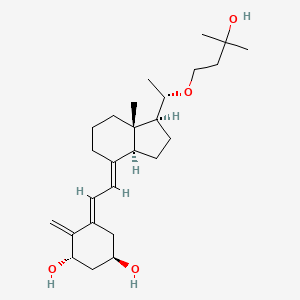
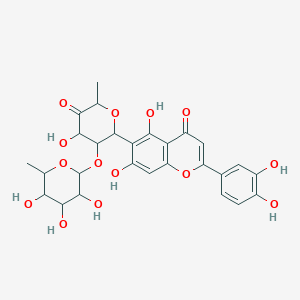
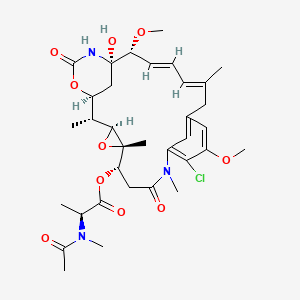
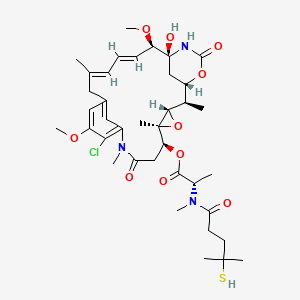

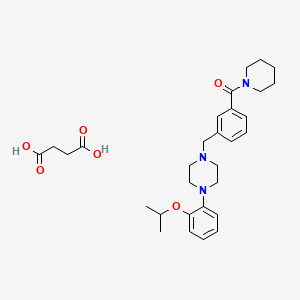
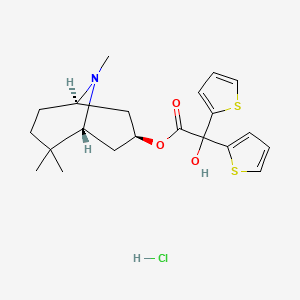

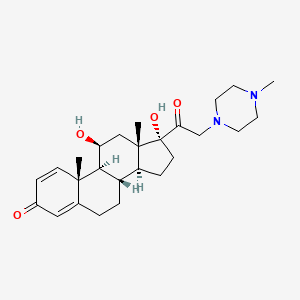
![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)
